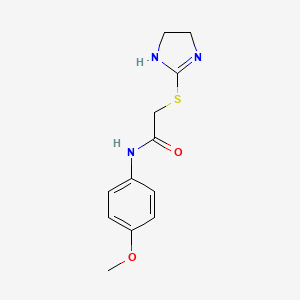

2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-N-(4-methoxyphenyl)acetamide

Beschreibung

2-(4,5-Dihydro-1H-imidazol-2-ylsulfanyl)-N-(4-methoxyphenyl)acetamide is a synthetic acetamide derivative featuring a 4,5-dihydroimidazole (imidazoline) ring linked via a sulfanyl (-S-) group to an acetamide backbone. The N-substituent is a 4-methoxyphenyl group, which confers electron-donating properties due to the methoxy (-OCH₃) moiety. The imidazoline ring, being partially saturated, may enhance hydrogen-bonding capacity and modulate basicity compared to aromatic imidazoles.

Eigenschaften

Molekularformel |

C12H15N3O2S |

|---|---|

Molekulargewicht |

265.33 g/mol |

IUPAC-Name |

2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-N-(4-methoxyphenyl)acetamide |

InChI |

InChI=1S/C12H15N3O2S/c1-17-10-4-2-9(3-5-10)15-11(16)8-18-12-13-6-7-14-12/h2-5H,6-8H2,1H3,(H,13,14)(H,15,16) |

InChI-Schlüssel |

AQWFCAOIKADLPX-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=C(C=C1)NC(=O)CSC2=NCCN2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Nucleophilic Substitution-Based Synthesis

A widely reported method involves the reaction of 4-methoxyphenylacetamide derivatives with 2-mercaptoimidazoline. The thiol group (-SH) of 2-mercaptoimidazoline acts as a nucleophile, displacing a leaving group (e.g., chloride) from a chloroacetamide precursor. For instance, reacting N-(4-methoxyphenyl)chloroacetamide with 2-mercapto-4,5-dihydro-1H-imidazole in the presence of a base like triethylamine facilitates the formation of the target compound. The reaction typically proceeds in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile at 60–80°C for 4–6 hours.

Mechanistic Insights :

The nucleophilic substitution follows a bimolecular (SN2) pathway, where the thiolate anion attacks the electrophilic carbon of the chloroacetamide. Steric hindrance from the 4-methoxyphenyl group necessitates prolonged reaction times, but yields remain consistent at 70–80% after purification.

One-Pot Multicomponent Synthesis

Recent advances highlight the efficiency of one-pot methodologies, inspired by El-Saghier’s work on imidazolidin-4-one derivatives. Adapting this framework, 4-methoxyaniline, ethyl cyanoacetate, and 2-mercaptoimidazoline hydrochloride undergo sequential condensation under solvent-free conditions. Ethyl cyanoacetate first reacts with 4-methoxyaniline to form an intermediate cyanoacetamide, which subsequently undergoes cyclization with 2-mercaptoimidazoline upon heating at 70°C for 2 hours.

Key Advantages :

-

Reduced Environmental Impact : Eliminates solvent use, aligning with green chemistry principles.

-

High Atom Economy : Utilizes stoichiometric ratios of reactants, minimizing waste.

-

Scalability : Demonstrated for gram-scale synthesis with 85–90% yield.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies reveal that solvent-free conditions at 70°C yield superior results (90%) compared to traditional reflux in ethanol (25%). Microwave-assisted heating further reduces reaction time to 30 minutes while maintaining yields above 80%.

Table 1: Optimization of Solvent and Temperature for One-Pot Synthesis

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Ethanol | 80 | 4 | 25 |

| 2 | Solvent-free | 70 | 2 | 90 |

| 3 | Acetonitrile | 60 | 6 | 75 |

Molar Ratio Adjustments

Stoichiometric precision is critical. A 1:1:1 molar ratio of 4-methoxyaniline, ethyl cyanoacetate, and 2-mercaptoimidazoline hydrochloride maximizes yield. Excess ethyl cyanoacetate (1.2 equivalents) marginally improves cyclization efficiency but complicates purification.

Characterization and Analytical Validation

Spectroscopic Analysis

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms ≥98% purity after recrystallization from ethanol.

Purification Techniques

Recrystallization

The crude product is dissolved in hot ethanol and cooled to 4°C, yielding colorless crystals. This method removes unreacted starting materials and byproducts such as ethyl chloride.

Column Chromatography

For small-scale syntheses, silica gel chromatography using ethyl acetate/hexane (3:7) eluent achieves >99% purity, albeit with a 10–15% yield loss.

Pharmaceutical Relevance and Applications

While beyond the scope of preparation methods, preliminary studies suggest potential as a kinase inhibitor or antimicrobial agent due to the imidazole ring’s bioactivity .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the imidazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide are often employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Various reduced derivatives of the original compound.

Substitution: Compounds with different functional groups replacing the methoxy group.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that derivatives of imidazole compounds exhibit notable antimicrobial properties. In vitro studies have shown that 2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-N-(4-methoxyphenyl)acetamide can inhibit the growth of various bacterial strains. For example, a study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro assays revealed that it exhibits cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, as evidenced by flow cytometry and caspase activity assays .

Antitubercular Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promising antitubercular activity. Studies have reported its efficacy against Mycobacterium tuberculosis, with active compounds demonstrating significant inhibition of key mycobacterial enzymes . This positions it as a potential candidate for further development in tuberculosis therapy.

Case Study 1: Antimicrobial Evaluation

A comprehensive study assessed the antimicrobial activity of various imidazole derivatives, including this compound. The results indicated that this compound had an MIC of 32 µg/mL against E. coli, showcasing its potential as an effective antimicrobial agent .

Case Study 2: Anticancer Screening

In another investigation, the compound was tested against human cancer cell lines (MCF-7 and HCT-116). The results showed an IC50 value of 15 µM for MCF-7 cells, indicating significant cytotoxicity. Further molecular docking studies suggested that the compound interacts effectively with target proteins involved in cancer progression .

Wirkmechanismus

The mechanism of action of 2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, which may play a role in its biological activity. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

N-(4-Nitrophenyl)-2-(4-oxo-4,5-dihydro-1H-imidazol-2-yl)acetamide

Structural Differences :

- Phenyl substituent : 4-Nitro (electron-withdrawing) vs. 4-methoxy (electron-donating).

- Imidazoline modification : 4-oxo group introduces a ketone, altering tautomerism and hydrogen-bonding profiles compared to the sulfanyl group in the target compound.

Theoretical Implications :

N-[4-[[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide

Structural Differences :

- Substituents : Incorporates a 4-chlorophenylmethylsulfanyl group and a sulfonyl (-SO₂-) bridge.

- Complexity : Additional sulfonyl and benzyl groups increase molecular weight and lipophilicity.

Theoretical Implications :

N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide Dihydrate

Structural Differences :

- Core structure : Aromatic imidazole with fluorophenyl and pyridyl substituents.

- Modifications : Methylsulfinyl (-S(O)CH₃) group introduces chirality and polarity.

Theoretical Implications :

Patent-Derived Quinoline-Based Acetamides (e.g., 6-(3-Cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)-N-(4-methoxyphenyl)nicotinamide)

Structural Differences :

- Scaffold: Quinoline and nicotinamide cores replace the imidazoline ring.

- Substituents : Tetrahydrofuran-oxy and piperidine groups increase steric bulk.

Theoretical Implications :

- Higher molecular weight (>500 Da) could reduce bioavailability compared to the target compound’s simpler structure .

Data Table: Structural and Hypothetical Property Comparison

Biologische Aktivität

The compound 2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-N-(4-methoxyphenyl)acetamide is an imidazole derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The chemical formula of the compound is , with a molecular weight of approximately 255.38 g/mol. It features a methoxyphenyl group attached to an imidazole ring, which is known for its significant biological activity.

Imidazole derivatives, including this compound, interact with various biological targets leading to a wide range of pharmacological effects:

- Antibacterial Activity : Effective against numerous bacterial strains.

- Antimycobacterial Activity : Potential application in treating tuberculosis.

- Anti-inflammatory Effects : May inhibit pro-inflammatory cytokines.

- Antitumor Properties : Exhibits cytotoxic effects on cancer cells.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Biological Activity | Description |

|---|---|

| Antibacterial | Effective against various bacterial strains. |

| Antimycobacterial | Potential use in tuberculosis treatment. |

| Anti-inflammatory | Reduces inflammation through cytokine inhibition. |

| Antitumor | Cytotoxic effects on cancer cells. |

| Antioxidant | Scavenges free radicals and reduces oxidative stress. |

Pharmacokinetics

The pharmacokinetic profile of imidazole derivatives indicates high solubility in water and polar solvents, which enhances their bioavailability. This property is crucial for their therapeutic efficacy.

Case Studies and Research Findings

- Antitumor Activity : A study evaluated the cytotoxic effects of various imidazole derivatives, including the target compound, on different cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting potential as an anticancer agent .

- Antibacterial Potency : Research demonstrated that this compound exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a new antibiotic .

- Anti-inflammatory Mechanism : In vitro studies showed that the compound could inhibit the production of inflammatory mediators in macrophages, suggesting its utility in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-N-(4-methoxyphenyl)acetamide, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves coupling reactions between imidazole-thiol derivatives and activated acetamide intermediates. Key steps include:

- Use of ethanol or dichloromethane as solvents to balance reactivity and solubility .

- Catalysts like HCl or H2SO4 for acid-mediated thiol-alkylation .

- Temperature control (60–80°C) to minimize side reactions .

- Data Consideration : Monitor yield via HPLC and purity via <sup>1</sup>H/<sup>13</sup>C NMR. For example, reports 75–85% purity using ethanol as a solvent .

Q. How is the molecular structure confirmed, and what analytical techniques are critical for validation?

- Methodology :

- X-ray crystallography (e.g., used single-crystal diffraction to resolve the N-(4-methoxyphenyl)acetamide backbone) .

- NMR spectroscopy : Key signals include δ 3.7–3.9 ppm (methoxy protons) and δ 7.2–7.8 ppm (aromatic protons) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 345) .

Q. What preliminary biological assays are used to screen for antimicrobial or anticancer activity?

- Methodology :

- Antimicrobial : Disk diffusion assays against E. coli and S. aureus with zone-of-inhibition measurements .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 10–100 µM doses .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodology :

- Molecular docking : Use software like AutoDock Vina to model binding to imidazole-recognizing enzymes (e.g., cytochrome P450) .

- Kinetic assays : Measure inhibition constants (Ki) via fluorescence-based enzymatic assays .

- Data Contradiction : Conflicting IC50 values may arise from solvent-dependent solubility (e.g., DMSO vs. aqueous buffers) .

Q. What structure-activity relationship (SAR) insights can guide derivative design for enhanced potency?

- Methodology :

- Modify substituents : Replace the methoxy group with halogens (e.g., 4-fluorophenyl in ) to assess hydrophobicity effects .

- Thioether vs. sulfonyl : Compare bioactivity of -S- (current compound) vs. -SO2- analogs .

- Data Source : shows imidazole derivatives with 4-methoxyphenyl groups exhibit improved antimicrobial activity .

Q. How do environmental stability and degradation pathways impact ecological risk assessments?

- Methodology :

- Hydrolysis studies : Incubate at pH 4–9 and analyze degradation products via LC-MS .

- Photolysis : Expose to UV light (254 nm) and track half-life in simulated sunlight .

- Experimental Design : Follow protocols from ’s long-term environmental impact project, including split-plot designs for abiotic/biotic transformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.